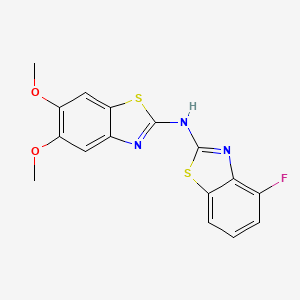

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a bifunctional benzothiazole derivative comprising two distinct heterocyclic moieties:

- 4-Fluoro-1,3-benzothiazol-2-yl group: A benzothiazole ring substituted with a fluorine atom at the 4-position, enhancing electron-withdrawing properties and influencing reactivity (CAS 352214-93-8) .

This compound exemplifies the structural versatility of benzothiazoles, which are widely used in medicinal chemistry for their antimicrobial, antitumor, and enzyme-inhibitory activities. The juxtaposition of fluorine and methoxy substituents may synergistically modulate electronic, solubility, and binding properties.

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S2/c1-21-10-6-9-13(7-11(10)22-2)24-15(18-9)20-16-19-14-8(17)4-3-5-12(14)23-16/h3-7H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECUTHLYELDCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine typically involves several steps, each introducing different parts of the molecule. The process may include:

Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of the fluoro group: This step involves the fluorination of the benzothiazole ring, which can be done using reagents like N-fluorobenzenesulfonimide (NFSI).

Coupling reactions: The final step involves coupling the two benzothiazole rings through an amine linkage, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide or potassium tert-butoxide.

Coupling reactions: The compound can participate in coupling reactions with various electrophiles, forming new C-C or C-N bonds.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Due to its aromatic structure, the compound can be used in the development of organic semiconductors or other advanced materials.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects and Functional Group Diversity

The table below highlights key structural and synthetic differences between the target compound and related benzothiazole derivatives:

*Estimated molecular weight based on substituent contributions.

Physicochemical and Structural Properties

- Crystallography : The adamantane derivative forms H-bonded dimers (N–H⋯N) and π-stacking interactions, stabilizing its crystal lattice. The target compound’s methoxy groups may promote similar intermolecular interactions, while fluorine could enhance packing density .

- Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to halogenated analogs (e.g., 5,6-difluoro-1,3-benzothiazol-2-amine, CAS 125872-43-7 ).

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of two benzothiazole moieties and methoxy groups, which contribute to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many studies have highlighted the effectiveness of benzothiazole derivatives against various cancer cell lines.

- Anti-inflammatory Effects : The modulation of inflammatory cytokines is a notable feature of some derivatives.

- Antimicrobial Properties : Some benzothiazole compounds have shown promise against bacterial and fungal strains.

Anticancer Activity

Recent studies have focused on the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Case Study: Compound B7

In a study evaluating novel benzothiazole compounds, one derivative (compound B7) showed significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. At concentrations of 1, 2, and 4 μM, it exhibited:

- Apoptosis-Promoting Effects : Inducing programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

The compound also decreased inflammatory cytokines IL-6 and TNF-α levels in macrophages, suggesting its dual role in combating both cancer growth and inflammation .

The mechanisms underlying the biological activity of N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine are complex and multifaceted:

- Inhibition of Signaling Pathways : Studies have shown that certain benzothiazole derivatives inhibit key signaling pathways involved in cancer cell survival and proliferation, particularly the AKT and ERK pathways .

- Modulation of Cytokine Production : The ability to lower IL-6 and TNF-α levels indicates an anti-inflammatory mechanism that may enhance its anticancer effects by reducing the inflammatory microenvironment that supports tumor growth .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.